2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-benzyloxime
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Description
2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-benzyloxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPOB, and it belongs to the class of pyrrolidinecarbaldehyde derivatives. PPOB is synthesized using a specific method that involves several steps, and it has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its unique chemical structure and reactivity make it an interesting candidate for inhibiting cancer cell growth. Studies have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38) .
- Notably, compound 14 demonstrated significant antitumor activity, surpassing other analogs. Molecular docking studies revealed promising interactions with specific amino acids in the active site .
- Some derivatives of this compound have shown better anti-fibrotic activity than existing drugs like Pirfenidone. For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate exhibited potent anti-fibrotic effects .
- Compound 2 displayed ABTS radical scavenging behavior, indicating potential antioxidant properties .
- The compound has been used as a precursor to synthesize hydrazine derivatives. For example, it reacts with hydrazine hydrate to yield 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine .
- Under ethanol-sodium ethoxide catalysis, the reaction of compound 2 with malononitrile produces 4-amino-(1H-benzo[d]imidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile .
Anticancer Activity
Anti-Fibrotic Properties
ABTS Radical Scavenging
Hydrazine Derivatives
Pyridazine Formation
Cyclic Ester Formation
properties
IUPAC Name |
3-[(E)-phenylmethoxyiminomethyl]-1-pyrimidin-2-ylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15-14(7-10-20(15)16-17-8-4-9-18-16)11-19-22-12-13-5-2-1-3-6-13/h1-6,8-9,11,14H,7,10,12H2/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRGIURDIQTDMP-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C=NOCC2=CC=CC=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)C1/C=N/OCC2=CC=CC=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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